{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazine ring, a methoxyphenyl group, and a piperidine carbodithioate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the attachment of the piperidine carbodithioate moiety through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reactions can also be crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.
Reduction: Reduction reactions can target the triazine ring and the carbodithioate moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring and the methoxyphenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The piperidine carbodithioate moiety may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate: shares similarities with other triazine-based compounds, such as melamine and cyanuric acid derivatives.
Ethyl acetoacetate: and are similar in terms of their use as building blocks in organic synthesis.
Uniqueness
What sets This compound apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C18H24N6OS2 |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C18H24N6OS2/c1-12-5-3-4-10-24(12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-6-8-14(25-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
CFFWQIPPPKPUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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